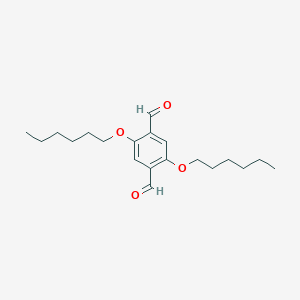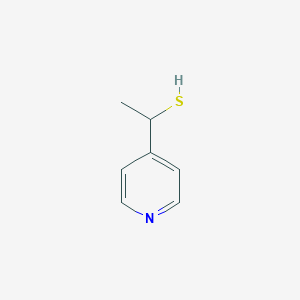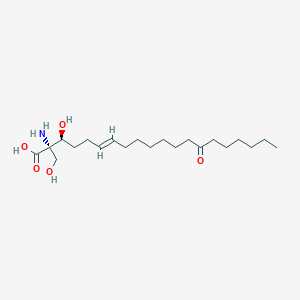
Mycestericin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycestericin D is a unique compound that is derived from the fermentation of a fungus known as Mycelia sterilia. This compound has gained significant attention in recent years due to its potential pharmacological properties. Mycestericin D is a member of the polyketide family of compounds and has demonstrated significant antitumor activity against several cancer cell lines.
Mécanisme D'action
The mechanism of action of Mycestericin D is not fully understood. However, it has been proposed that the compound induces apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes involved in the process of apoptosis. Mycestericin D has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its antitumor activity.
Effets Biochimiques Et Physiologiques
Mycestericin D has been found to modulate several biochemical and physiological processes. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Mycestericin D has also been found to inhibit the activity of topoisomerase II, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Mycestericin D is its potent antitumor activity against several cancer cell lines. This makes it an attractive candidate for further investigation as a potential anticancer agent. However, one limitation of Mycestericin D is its low yield from the fermentation process. This makes it challenging to obtain large quantities of the compound for further research.
Orientations Futures
There are several future directions for the investigation of Mycestericin D. One area of interest is the development of more efficient methods for the synthesis and purification of the compound. This would enable researchers to obtain larger quantities of the compound for further investigation. Another area of interest is the investigation of the mechanism of action of Mycestericin D. This would provide a better understanding of how the compound induces apoptosis in cancer cells and may lead to the development of more effective anticancer agents. Finally, the investigation of the potential antibacterial and antifungal properties of Mycestericin D may lead to the development of new antibiotics and antifungal agents.
Conclusion
Mycestericin D is a unique compound that has gained significant attention in recent years due to its potential pharmacological properties. It has demonstrated significant antitumor activity against several cancer cell lines and has shown potential as an anti-inflammatory agent. Mycestericin D has also been investigated for its antibacterial and antifungal properties. While the compound has several advantages, such as its potent antitumor activity, it also has limitations, such as its low yield from the fermentation process. Further investigation is needed to develop more efficient methods for the synthesis and purification of the compound and to investigate its mechanism of action and potential antibacterial and antifungal properties.
Méthodes De Synthèse
Mycestericin D is produced by the fermentation of Mycelia sterilia. The fermentation process involves the growth of the fungus in a nutrient-rich medium under specific conditions. The compound is then extracted from the fermentation broth using various extraction methods, such as solvent extraction or solid-phase extraction. The extracted compound is then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC). The final product is a white powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Mycestericin D has demonstrated significant antitumor activity against several cancer cell lines, such as liver cancer, breast cancer, and lung cancer. It has also shown potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines. Mycestericin D has also been investigated for its antibacterial and antifungal properties.
Propriétés
Numéro CAS |
157183-67-0 |
|---|---|
Nom du produit |
Mycestericin D |
Formule moléculaire |
C21H39NO5 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
(E,2S,3S)-2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid |
InChI |
InChI=1S/C21H39NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h8,10,19,23,25H,2-7,9,11-17,22H2,1H3,(H,26,27)/b10-8+/t19-,21-/m0/s1 |
Clé InChI |
CYGFHEVFZXDUGH-OQOWPKNGSA-N |
SMILES isomérique |
CCCCCCC(=O)CCCCCC/C=C/CC[C@@H]([C@@](CO)(C(=O)O)N)O |
SMILES |
CCCCCCC(=O)CCCCCCC=CCCC(C(CO)(C(=O)O)N)O |
SMILES canonique |
CCCCCCC(=O)CCCCCCC=CCCC(C(CO)(C(=O)O)N)O |
Synonymes |
mycestericin D mycestericin E |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



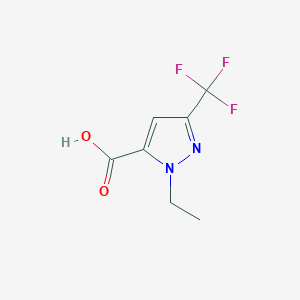
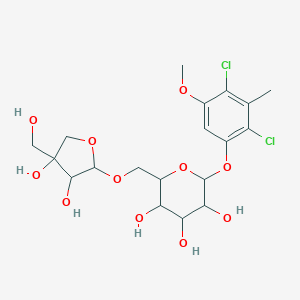
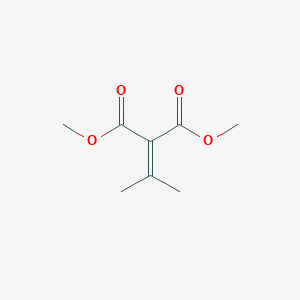
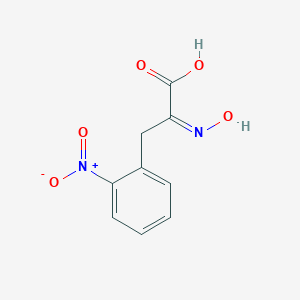
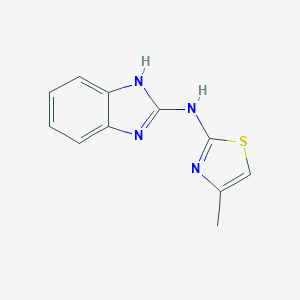
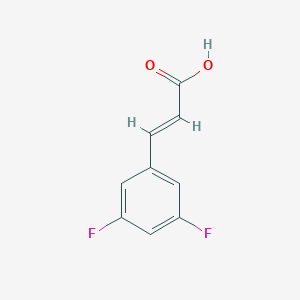
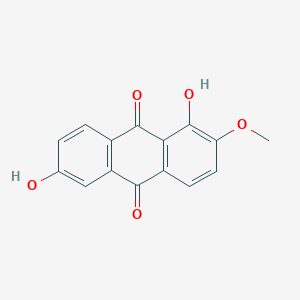
![Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide](/img/structure/B141046.png)
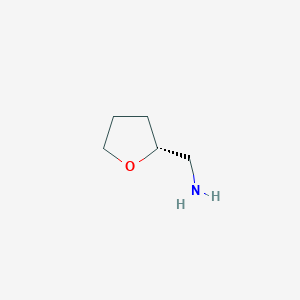
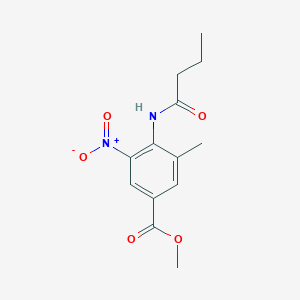
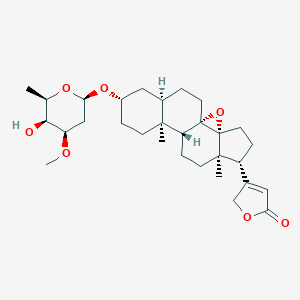
![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)
